![molecular formula C19H18N4O B2816915 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 941879-04-5](/img/structure/B2816915.png)
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as SU6668 and has been found to exhibit significant anticancer and antiangiogenic properties. In
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the inhibition of various signaling pathways that are involved in cancer progression and angiogenesis. It has been found to inhibit the activity of receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. It also inhibits the activity of fibroblast growth factor receptor (FGFR), which is involved in cancer progression.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It also inhibits angiogenesis by suppressing the formation of new blood vessels. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in lab experiments is its potent anticancer and antiangiogenic properties. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. One direction is to explore its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for increased yield and purity.
Synthesis Methods
The synthesis method of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 1H-indole-3-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide to obtain the final product.
Scientific Research Applications
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer and antiangiogenic properties, making it a promising candidate for cancer therapy. It has also been studied for its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis.
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHMZKZFIWKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)
![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)
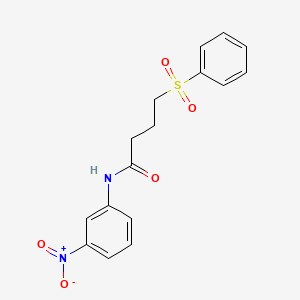
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2816846.png)
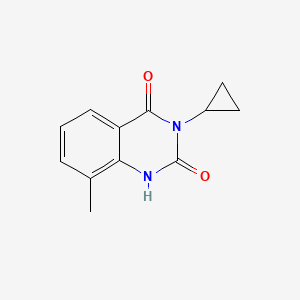
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816850.png)
![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)
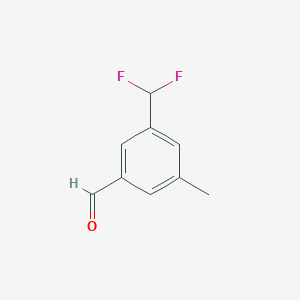
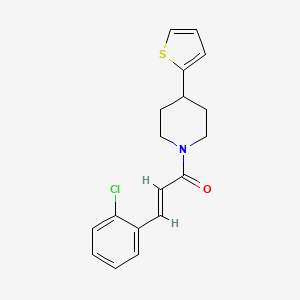
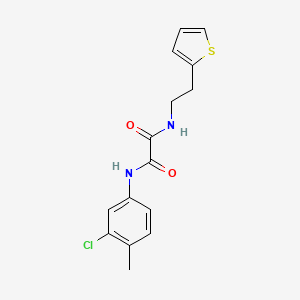
![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)